molecular formula C10H13N5O B1265368 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine CAS No. 7306-67-4

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

Cat. No. B1265368
CAS RN: 7306-67-4
M. Wt: 219.24 g/mol
InChI Key: ATNWAGKQIUHFQP-UHFFFAOYSA-N
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Description

The compound “9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine” is a purine derivative. Purines are biologically significant compounds, and they form the basis of many important biomolecules like DNA and RNA .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyran derivatives can be synthesized using multicomponent reaction (MCR) approaches . This involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as density, boiling point, vapor pressure, and others could be determined .

Scientific Research Applications

Synthesis and Chemical Structure

“9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine” is a synthetic adenine derivative, incorporating a unique tetrahydro-2H-pyran ring . The synthesis of this compound is a fascinating example of modern organic chemistry’s capabilities in crafting complex molecules . The process begins with the selection of adenine as the nucleobase foundation, which is then modified at the N9 position . This modification involves the introduction of a benzyl group, which serves not only as a protective group but also enhances the overall molecular stability and reactivity necessary for further reactions .

Antiviral Properties

This compound is being investigated for its antiviral properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms .

Anticancer Properties

The compound is also being studied for its anticancer properties . It may interfere with cancer cell proliferation, making it a potential therapeutic agent in oncology .

Neuroprotective Treatments

Researchers are exploring its use in neuroprotective treatments . Adenine derivatives have potential roles in cellular metabolism and protection against neurodegenerative diseases .

Aging-related Conditions

The compound’s ability to modulate enzymatic activities involved in cellular repair and apoptosis suggests potential uses in managing aging-related conditions .

Enhancing Chemotherapy Efficacy

It is also being studied for its potential to enhance chemotherapy efficacy . By modulating cellular repair mechanisms, it could potentially increase the effectiveness of existing chemotherapy treatments .

Plant Growth and Development

“9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine” is a highly mobile synthetic cytokinin . Foliar spray of this compound increased branching in carnation, chrysanthemum, pointsettia, petunia and fuchsia .

These diverse applications underscore its versatility and the promise it holds in contributing to multiple therapeutic areas .

Mechanism of Action

Target of Action

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, also known as N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine, is a synthetic adenine derivative It is being investigated for its antiviral and anticancer properties , suggesting that it may target viral replication mechanisms or cancer cell proliferation.

Mode of Action

Its unique structure may interfere with dna and rna processes , indicating that it could interact with its targets by disrupting these fundamental biological processes.

Biochemical Pathways

Given its potential role in cellular metabolism and protection against neurodegenerative diseases , it may influence pathways related to these processes.

Pharmacokinetics

The pharmacokinetic profile of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine is crucial in determining its suitability as a drug . Early studies indicate that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .

Result of Action

Its ability to modulate enzymatic activities involved in cellular repair and apoptosis suggests potential uses in managing aging-related conditions and enhancing chemotherapy efficacy .

Action Environment

The synthesis of this compound involves careful purification techniques to ensure the final product is free from impurities and ready for biological evaluation , suggesting that the purity of the compound and the conditions under which it is synthesized and stored may influence its action and stability.

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. Standard safety procedures should always be followed when handling chemical compounds .

Future Directions

The future directions for research into this compound would likely depend on its biological or chemical activity. Given that it’s a purine derivative, it could potentially be explored for various biological applications .

properties

IUPAC Name

9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNWAGKQIUHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274344
Record name 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

CAS RN

7306-67-4
Record name 7306-67-4
Source DTP/NCI
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Record name 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Tetrahydropyranyl)adenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does PBA influence plant growth, and what specific effects have been observed in studies?

A1: PBA primarily acts as a cytokinin-like compound, influencing various aspects of plant growth and development. Research suggests that PBA can:

  • Stimulate Axillary Shoot Proliferation: PBA effectively promotes axillary bud break and shoot development in various plant species. For instance, in Crape Myrtle (Lagerstroemia indica L. ‘Near East’), PBA proved most effective in stimulating axillary shoot proliferation compared to other cytokinins like BA (6-Benzylaminopurine) and kinetin. []
  • Influence Leaf Morphology: Research on Poinsettia (Euphorbia pulcherrima Willd. ex Kl.) indicated that PBA treatment resulted in cuttings exhibiting elliptic to ovate leaves, a characteristic associated with juvenility in this species. [] This suggests PBA might play a role in regulating developmental stages in certain plants.

Q2: Are there differences in PBA's efficacy compared to other plant growth regulators?

A2: Yes, studies directly comparing PBA to other growth regulators highlight its unique activity profile:

  • Potency in Axillary Shoot Induction: In the Crape Myrtle study, PBA consistently outperformed both BA and kinetin in promoting axillary shoot proliferation, indicating a higher potency or a different mechanism of action on the target tissue. []
  • Species-Specific Effects on Height: While PBA reduced height in Pseuderanthemum atropurpureum, Sanchezia speciosa, and Strobilanthes dyeranus, other growth regulators like chlormequat chloride and ancymidol were more effective in controlling the height of Dianthus cultivars. [, ] This emphasizes the need for species-specific optimization of growth regulator applications.

Q3: Does the formulation of PBA impact its effectiveness?

A3: Yes, the choice of formulation significantly impacts PBA's activity:

  • Solubility and Uptake: The addition of a phosphate buffer (Buffer-X) to PBA solutions enhanced its branching effect on Photinia x fraseri, likely by preventing precipitation and increasing PBA availability for plant uptake. []
  • Synergistic Effects: Combining PBA with formulations like Off-Shoot-O (OSO) led to a more pronounced branching response in Photinia x fraseri compared to PBA alone. [] This suggests a potential synergistic effect between the components, warranting further investigation.

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